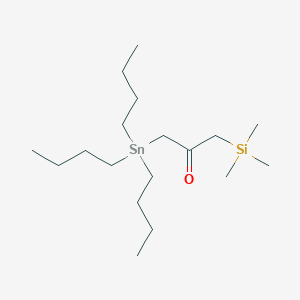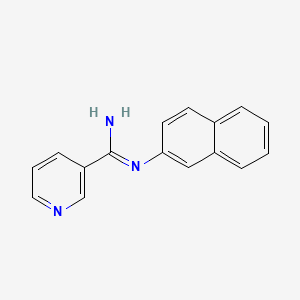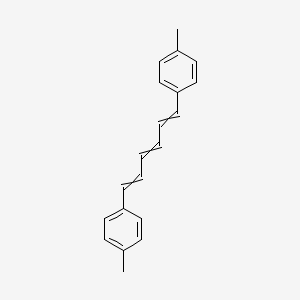
1,1'-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene) is a chemical compound with the molecular formula C18H16 and a molecular weight of 232.3196 g/mol . This compound is also known by other names such as 1,3,5-Hexatriene, 1,6-diphenyl- and Diphenylhexatriene . It is a derivative of hexatriene with two phenyl groups attached at the 1 and 6 positions, making it a conjugated diene system.
Métodos De Preparación
The synthesis of 1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include substituted benzaldehydes and acetylene derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their electronic properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene) involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene) can be compared with similar compounds such as:
1,6-Diphenyl-1,3,5-hexatriene: This compound shares a similar structure but lacks the methyl groups on the phenyl rings.
Diphenylhexatriene: Another similar compound with slight variations in the substitution pattern.
The uniqueness of 1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene) lies in its specific substitution pattern, which imparts distinct electronic and fluorescence properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
31382-31-7 |
|---|---|
Fórmula molecular |
C20H20 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-methyl-4-[6-(4-methylphenyl)hexa-1,3,5-trienyl]benzene |
InChI |
InChI=1S/C20H20/c1-17-9-13-19(14-10-17)7-5-3-4-6-8-20-15-11-18(2)12-16-20/h3-16H,1-2H3 |
Clave InChI |
QQJUCRQJJSSLMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


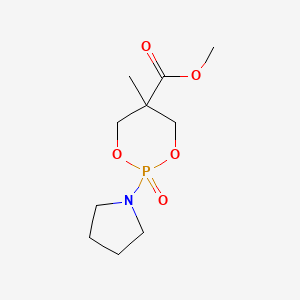

![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
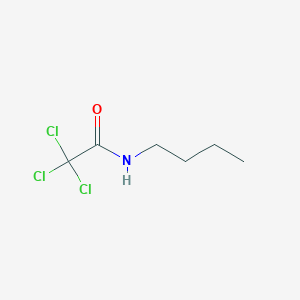
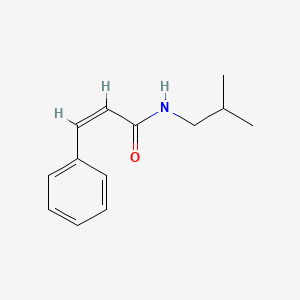
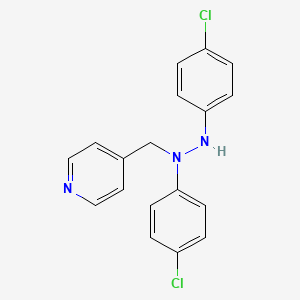
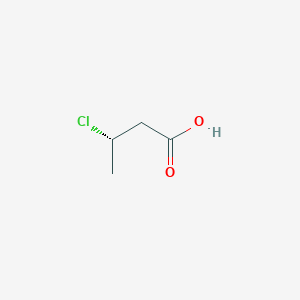

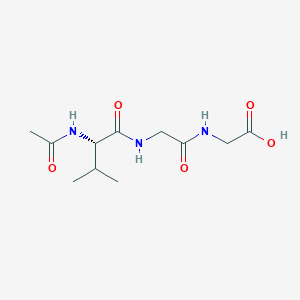
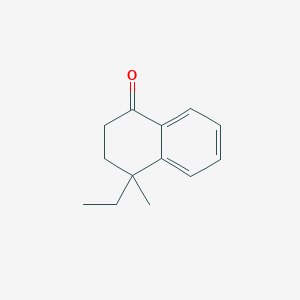

![3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione](/img/structure/B14688819.png)
